(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione
Description
Properties
IUPAC Name |
8-tert-butyl-4-(2,6-dimethylanilino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3OS/c1-17-8-6-9-18(2)22(17)27-23-26(14-12-19(13-15-26)25(3,4)5)29(24(31)28-23)20-10-7-11-21(30)16-20/h6-11,16,19,30H,12-15H2,1-5H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLHBUHWPWIMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCC(CC3)C(C)(C)C)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a spirocyclic structure, which is known to enhance biological activity through improved binding interactions with target proteins. The presence of the tert-butyl and 2,6-dimethylphenyl groups may influence its solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with spirocyclic frameworks have shown high efficacy in reducing oxidative stress in various biological models. The antioxidant activity can be quantified using assays such as ABTS and FRAP.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds similar to (Z)-8-(tert-butyl)... have demonstrated potent inhibition of AChE, which is crucial for Alzheimer's disease treatment.
- Butyrylcholinesterase (BChE) : Selective inhibition of BChE has been observed, indicating potential for therapeutic applications in cognitive disorders.
3. Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure contributes to its ability to induce apoptosis in cancer cells.
- In vitro studies have shown that compounds with similar scaffolds can outperform standard chemotherapy agents like bleomycin in specific cancer models.
Case Study 1: Neuroprotective Effects
A study involving a derivative of the compound indicated significant neuroprotective effects in a scopolamine-induced memory deficit model in mice. The compound demonstrated both safety and efficacy, suggesting its potential as a treatment for Alzheimer's disease.
Case Study 2: Anticancer Activity
Research on spirocyclic compounds revealed enhanced cytotoxicity in hypopharyngeal tumor cells compared to traditional chemotherapeutics, supporting the hypothesis that three-dimensional structures interact more effectively with protein targets.
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure and stereochemistry of this spiro compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the spirocyclic core and substituent positions. Refine the structure with SHELXL , ensuring proper handling of Z/E isomerism via hydrogen bonding and π-π interactions. Validate stereochemistry with NOESY NMR to confirm spatial proximity of substituents (e.g., tert-butyl and 3-hydroxyphenyl groups) .
Q. What synthetic strategies are optimal for preparing this compound in high purity?
- Methodology : Employ a stepwise approach:
Imine formation : React 2,6-dimethylaniline with a carbonyl precursor under acidic conditions.
Spiro ring closure : Use a cyclization agent (e.g., POCl₃ or T3P®) to form the diazaspiro[4.5]decane core.
Thione introduction : Treat intermediates with Lawesson’s reagent or P₄S₁₀ .
Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC-MS (>98%) .
Q. Which analytical techniques are critical for verifying the compound’s stereochemical integrity?
- Methodology : Combine:
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC, focusing on imine (C=N) and thione (C=S) signals.
- XRD : Compare experimental data with computationally predicted structures (e.g., density functional theory (DFT)) .
- Circular Dichroism (CD) : If chirality is present, correlate CD spectra with enantiomerically pure standards.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology :
Systematic substitution : Synthesize analogs with variations in the tert-butyl, 3-hydroxyphenyl, or 2,6-dimethylphenyl groups.
Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to receptors (e.g., kinases or GPCRs).
In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and cellular uptake (confocal microscopy) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility.
- Multi-phase XRD : Compare structures solved at different temperatures or solvent environments.
- DFT-MD simulations : Model solvent interactions and compare with experimental NOESY data .
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., oxidation of the thione group)?
- Methodology :
- Flow chemistry : Use a continuous-flow reactor to control reaction time and temperature, reducing oxidative side products .
- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken models to optimize parameters (e.g., reagent stoichiometry, solvent polarity).
- In situ monitoring : Employ Raman spectroscopy to track thione stability during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
